1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
Overview
Description
1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride, also known as 2-Pyridin-2-yl-cyclopropanecarboxylic acid, is a chemical compound with the empirical formula C9H9NO2 . It is a solid substance and its molecular weight is 163.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)
. This indicates the presence of a pyridin-2-yl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and properties. Physical and Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their structural similarity to biomolecules and their ability to interact with biological targets. These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Pyridine-based compounds are also explored as chemosensors due to their high affinity for various ions and neutral species, highlighting their potential in analytical chemistry (Altaf et al., 2015; Abu-Taweel et al., 2022).
Catalysis and Synthesis
Pyridine derivatives play a crucial role in catalysis, contributing to the development of novel synthetic methodologies. The unique electronic properties of pyridine rings make them effective ligands in transition metal complexes, facilitating various catalytic reactions. This aspect is particularly relevant in the synthesis of complex organic molecules and in the development of environmentally friendly catalytic processes (Suresh Kumar Reddy et al., 2012).
Materials Science
In materials science, pyridine and its derivatives are utilized in the design and synthesis of functional materials, including polymers and coordination compounds. Their ability to act as ligands and form stable complexes with various metals makes them suitable for applications in electronic materials, sensors, and light-emitting diodes (LEDs).
Environmental and Biochemical Studies
Pyridine derivatives are also subjects of environmental and biochemical studies, particularly in understanding the microbial degradation of heterocyclic compounds. These studies are essential for assessing the environmental impact of pyridine-containing compounds and exploring their biodegradability and potential for remediation purposes (Kaiser et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
1-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVMHFIKMBENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717814 | |
Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-23-9 | |
Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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